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Compound of Interest

Compound Name:
(1R,2R)-(+)-1-Phenylpropylene

oxide

Cat. No.: B7801086 Get Quote

Executive Summary
(1R,2R)-1-Phenylpropylene oxide (CAS: 14212-54-5), also known as (1R,2R)-2-methyl-3-

phenyloxirane, is a high-value chiral electrophile used primarily in the asymmetric synthesis of

vicinal amino alcohols. Its rigid stereochemical framework serves as a "chiral anchor," allowing

researchers to access the pharmacologically vital erythro-phenylpropanolamine manifold (e.g.,

Norephedrine, Ephedrine) with high diastereoselectivity.

This guide details the production of this building block via Hydrolytic Kinetic Resolution (HKR),

analyzes its regioselective ring-opening mechanics, and provides a validated workflow for

converting it into bioactive API intermediates.

Molecular Architecture & Reactivity Profile[1]
The utility of (1R,2R)-1-phenylpropylene oxide stems from the electronic disparity between its

two electrophilic carbons. Unlike symmetric epoxides, the phenyl ring at C1 and the methyl

group at C2 create distinct steric and electronic environments, enabling regiodivergent

synthetic pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7801086?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Specification

IUPAC Name (2R,3R)-2-methyl-3-phenyloxirane

Common Name
trans-(1R,2R)-

-Methylstyrene oxide

CAS Number 14212-54-5

Molecular Weight 134.18 g/mol

Stereochemistry
trans-configuration; (1R, 2R) absolute

configuration

Boiling Point 201–207 °C

Key Reactivity
Nucleophilic Ring Opening (SN2), Lewis Acid

Catalysis

Structural Diagram & Attack Vectors
The diagram below illustrates the two competing sites for nucleophilic attack. Control over

these pathways is the central challenge in using this building block.

(1R,2R)-1-Phenylpropylene Oxide
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Path B: C2 (Homobenzylic) Attack
Favored by: Basic Nucleophiles / Sterics

Outcome: Inversion at C2

 Basic/Neutral
(Steric Control)
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Figure 1: Regiodivergent reactivity map. Path B is the standard route for synthesizing

Ephedrine-class drugs.

Production Strategy: Jacobsen Hydrolytic Kinetic
Resolution (HKR)
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While asymmetric epoxidation (e.g., Shi or Jacobsen epoxidation) is possible, the most robust

industrial method for obtaining high enantiomeric excess (ee > 99%) is the Hydrolytic Kinetic

Resolution (HKR) of the racemic epoxide.

The Mechanism
The HKR utilizes a chiral Cobalt-Salen complex to selectively hydrolyze the unwanted

enantiomer into a water-soluble diol, leaving the desired epoxide intact.

Catalyst: (R,R)-Co(salen) (Jacobsen's Catalyst).

Substrate: Racemic trans-

-methylstyrene oxide.

Selectivity Rule: The (R,R)-catalyst preferentially hydrolyzes the (1S,2S)-enantiomer.

Result: Recovery of unreacted (1R,2R)-epoxide.

Experimental Protocol: HKR of Racemic -Methylstyrene
Oxide[1]
Reagents:

Racemic trans-

-methylstyrene oxide (1.0 equiv)

(R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%)

Acetic acid (2.0 equiv relative to catalyst, for activation)

Water (0.55 equiv)

THF (minimal, optional for solubility)

Step-by-Step Methodology:
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Catalyst Activation: In a flask open to air, dissolve the Co(II)-salen precatalyst in toluene. Add

acetic acid and stir for 1 hour at room temperature to generate the active Co(III)-salen

species. Evaporate solvent to dryness to obtain the brown solid catalyst.

Reaction Setup: Dissolve the racemic epoxide and the activated catalyst in a minimal

amount of THF (or run neat if liquid).

Hydrolysis: Cool the mixture to 0°C. Slowly add water (0.55 equiv) dropwise.

Resolution: Allow the mixture to warm to room temperature and stir for 14–24 hours.

Workup: Dilute with hexanes. The (1S,2S)-diol will precipitate or separate as an oil. Filter or

decant.[1]

Purification: The hexane layer contains the desired (1R,2R)-epoxide. Dry over Na2SO4,

concentrate, and purify via vacuum distillation (bp ~85°C at 15 mmHg) or flash

chromatography (SiO2, Hexane/EtOAc 95:5).

Yield/Purity Targets:

Yield: 40–45% (theoretical max 50%).

Enantiomeric Excess (ee): >98% (determined by chiral GC).[2]

Mechanistic Guide to Ring Opening
The most critical application of (1R,2R)-1-phenylpropylene oxide is its conversion into chiral

amino alcohols. The stereochemical outcome depends entirely on the regioselectivity of the

ring opening.

The "Steric vs. Electronic" Tug-of-War[1]
C1 (Benzylic): Electronically activated by the phenyl ring (stabilizes developing positive

charge). Vulnerable to attack under acidic conditions.

C2 (Homobenzylic): Sterically more accessible than C1 (Methyl < Phenyl). Vulnerable to

attack by strong nucleophiles under basic/neutral conditions.[1]
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Pathway Analysis: Synthesis of (1R,2S)-Amino Alcohols
To synthesize Norephedrine or Ephedrine analogs (which have the erythro or anti

configuration), one must attack the (1R,2R)-epoxide at C2 with inversion of configuration.

Reaction: (1R,2R)-Epoxide + Amine

(1R,2S)-Amino Alcohol

Parameter Recommended Condition Mechanism

Nucleophile
Primary/Secondary Amines

(e.g., MeNH2, NH3)
SN2

Solvent
Ethanol, Methanol, or

Acetonitrile

Protic solvents assist epoxide

activation via H-bonding

without fully protonating it.

Additives

Avoid Lewis Acids. Use mild

bases (e.g., K2CO3) if amine

salt is used.

Lewis acids risk shifting attack

to C1.

Temperature Reflux (60–80°C)
Requires thermal energy to

overcome steric barrier at C2.

Workflow Diagram: Synthesis of Norephedrine Analogs
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Starting Material
(1R,2R)-1-Phenylpropylene Oxide

Nucleophilic Attack
Reagent: Methylamine / MeOH

Temp: 60°C

Transition State
SN2 Attack at C2 (Homobenzylic)

Inversion of Configuration

Product: (-)-Ephedrine / Analog
Config: (1R, 2S)

Structure: Ph-CH(OH)-CH(NHMe)-Me

 Major Pathway (>90% Regioselectivity)

Click to download full resolution via product page

Figure 2: Synthetic workflow for converting the epoxide to (1R,2S)-Ephedrine derivatives.

Case Study: Synthesis of (1R,2S)-Norephedrine
This protocol demonstrates the conversion of the building block into (1R,2S)-Norephedrine

(Phenylpropanolamine), a key sympathomimetic agent.

Rationale
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Direct amination of the epoxide at the C2 position establishes the amino group while inverting

the stereocenter from R to S. The C1 hydroxyl group retains its R configuration.

Protocol
Preparation: Charge a high-pressure reaction vessel (bomb) with (1R,2R)-1-phenylpropylene

oxide (10 mmol) and Methanol (20 mL).

Amination: Cool to -78°C and condense liquid Ammonia (approx. 50 mmol, 5 equiv) into the

vessel. Alternatively, use a saturated solution of NH3 in MeOH.

Reaction: Seal the vessel and heat to 65°C for 12 hours.

Note: High concentration of amine favors the bimolecular SN2 mechanism at C2 over

unimolecular rearrangement.

Workup: Cool to room temperature and carefully vent excess ammonia. Concentrate the

methanol solution under reduced pressure.

Isolation: The residue is dissolved in dilute HCl (1M) and washed with ether (to remove non-

basic byproducts). The aqueous layer is basified (pH > 12) with NaOH and extracted into

CH2Cl2.

Result: Evaporation yields (1R,2S)-2-amino-1-phenylpropan-1-ol (Norephedrine) as the

major diastereomer.

Data Summary Table

Component Configuration Role

Substrate (1R, 2R) Chiral Scaffold

Attack Site C2 (Homobenzylic) Regio-determinant

Mechanism SN2 (Inversion) Stereo-determinant

Product (1R, 2S) Erythro-amino alcohol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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